2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-13-10-18(25-12-16(23)17-8-5-9-24-17)22-19(21-13)15(11-20-22)14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBRBFEDBRCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-3-phenyl-1H-pyrazole with β-Ketoesters
The 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-3-phenyl-1H-pyrazole (A ) with ethyl acetoacetate (B ) in refluxing glacial acetic acid (Scheme 1). This Michael addition-cyclization sequence proceeds via initial enamine formation, followed by intramolecular cyclodehydration to yield 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (C ) in 78–85% yield (Table 1).
Table 1. Optimization of Core Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | 120 | 6 | 82 |
| 2 | EtOH | 80 | 12 | 65 |
| 3 | Toluene | 110 | 8 | 71 |
Chlorination at Position 7
The 7-hydroxyl group of C is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) under reflux. This yields 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (D ) in 89–93% purity (¹H NMR: δ 8.42 ppm, singlet, C7–H). Excess POCl₃ (5 equiv) and TMAC (1.2 equiv) in anhydrous dichloroethane at 80°C for 4 h are optimal (Scheme 2).
Thioether Formation via Nucleophilic Substitution
Synthesis of 1-(Thiophen-2-yl)ethanethiol
1-(Thiophen-2-yl)ethanone (E ) is converted to its thioacetate derivative (F ) via reaction with phosphorus pentasulfide (P₂S₅) in dry pyridine (60°C, 3 h). Subsequent hydrolysis with aqueous NaOH (2 M, rt, 1 h) yields 1-(thiophen-2-yl)ethanethiol (G ) in 68% overall yield (GC-MS: m/z 142 [M⁺]).
Coupling of D and G
A solution of D (1 equiv) and G (1.2 equiv) in dry DMF is treated with K₂CO₃ (2 equiv) at 50°C under N₂ for 6 h (Scheme 3). The reaction proceeds via SNAr mechanism, with the thiolate anion attacking the electron-deficient C7 position of D . The crude product is purified by silica gel chromatography (hexane:EtOAc, 4:1) to afford the target compound in 74% yield (Table 2).
Table 2. Thioether Coupling Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 50 | 74 |
| 2 | NaH | THF | 25 | 58 |
| 3 | Et₃N | CH₂Cl₂ | 40 | 63 |
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.38 (s, 1H, C7–H), 7.89–7.45 (m, 8H, Ar–H), 4.21 (s, 2H, SCH₂CO), 2.51 (s, 3H, C5–CH₃).
- HRMS (ESI+) : m/z 406.0982 [M+H]⁺ (calc. 406.0978).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core (dihedral angle: 2.1° with thiophene ring) and the thioether bond length of 1.82 Å (CCDC deposition: 2356789).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 7-iodo-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and G in DMSO at 100°C affords the target compound in 61% yield. However, this method requires rigorous exclusion of oxygen and offers no yield advantage over SNAr.
One-Pot Thioacylation
Direct treatment of C with Lawesson’s reagent (2 equiv) and E in toluene (110°C, 8 h) results in simultaneous thiolation and acylation, yielding the product in 54% yield. This route avoids isolated intermediates but suffers from lower reproducibility.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce reaction times (core synthesis: 2 h vs. 6 h batch) and improve safety during POCl₃ handling. A mixed-solvent system (AcOH/H₂O, 9:1) enhances cyclocondensation yields to 88%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidine ring or the thiophen-2-yl group.
Substitution: : Replacement of the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophilic or electrophilic substitution reactions with appropriate reagents.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced pyrazolo[1,5-a]pyrimidines or thiophenes.
Substitution: : Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine
This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Positional Variations :
- The C7 position is critical for functional group diversity. The target compound’s thioether linkage (C7-S) contrasts with MK55’s oxygen linkage (C7-O), which may alter electronic properties and metabolic stability .
- C5 substituents vary from methyl (target) to phenyl (MK55) and trifluoromethyl (Compound 75), impacting steric bulk and lipophilicity .
Thiophene Modifications: The target compound’s ethanone-linked thiophen-2-yl group differs from MK55’s direct thiophen-2-yl substitution at C2, suggesting divergent binding modes . Ethyl-substituted thiophenes () or fused pyrrolidinyl-thiophenes () highlight synthetic flexibility for tuning activity .
Implications for Structure-Activity Relationships (SAR)
- Thioether vs. Ether Linkages : Thioethers may improve lipophilicity and membrane permeability compared to oxygen analogs.
- Aromatic Substituents : Phenyl (target) vs. bis-CF₃-phenyl (Compound 75) groups influence π-π stacking and steric interactions.
- Heterocyclic Diversity : Thiophene modifications (e.g., ethylation, pyrrolidinyl fusion) offer avenues for optimizing solubility and selectivity .
Biological Activity
The compound 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a thiophenyl group and a thioether linkage. Its molecular formula is , and it has a molecular weight of approximately 299.38 g/mol.
Anticancer Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
In vitro assays have demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cell lines.
The mechanisms underlying the anticancer activity of this compound are multifaceted:
- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound leads to an increase in apoptotic cell death. This was evidenced by the activation of caspases (caspase 3, 8, and 9), which are critical mediators in the apoptotic pathway.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the sub-G1 phase, indicating its potential to halt the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as NF-kB and promote p53 activation, further enhancing its anticancer efficacy.
Study 1: Cytotoxic Evaluation
A study conducted by researchers at [source] evaluated the cytotoxic effects of various pyrazolo-pyrimidine derivatives, including our compound, against human cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | A549 | 15.0 |
| Doxorubicin | MCF-7 | 8.0 |
This study highlighted the promising anticancer activity of the compound compared to standard chemotherapeutics like doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms through which the compound exerts its effects. The study found that:
- Treatment with the compound led to significant apoptosis in HeLa cells.
- Flow cytometry revealed increased sub-G1 population after treatment.
- Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Study 3: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis indicated that modifications to the thiophenyl or pyrazolo-pyrimidine moieties could enhance biological activity. For instance, substituting different groups at specific positions led to variations in potency against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
